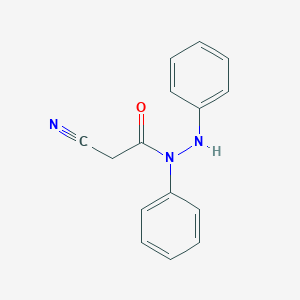
2-cyano-N,N'-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N,N’-diphenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) and two phenyl groups attached to the acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N’-diphenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with benzaldehyde derivatives. One common method is the condensation reaction between cyanoacetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-cyano-N,N’-diphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N,N’-diphenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-cyano-N,N’-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-cyano-N,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The cyano group and phenyl rings play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N,N’-diphenylacetohydrazide
- 2-cyano-N-(2-pyridyl)acetamide
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-cyano-N,N’-diphenylacetohydrazide is unique due to its specific structural features, including the presence of two phenyl groups and a cyano group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
106839-93-4 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-cyano-N,N'-diphenylacetohydrazide |
InChI |
InChI=1S/C15H13N3O/c16-12-11-15(19)18(14-9-5-2-6-10-14)17-13-7-3-1-4-8-13/h1-10,17H,11H2 |
Clave InChI |
DRSHSEVEHNBEPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
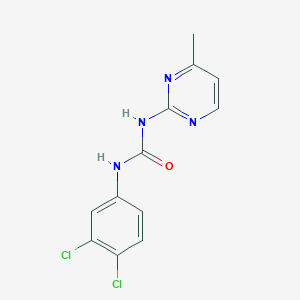
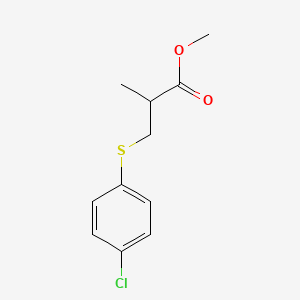
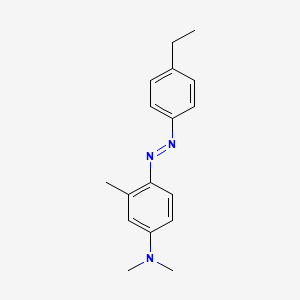

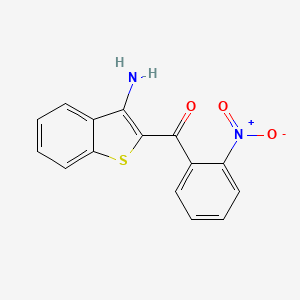
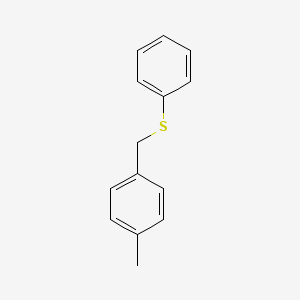
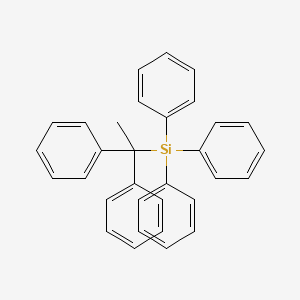

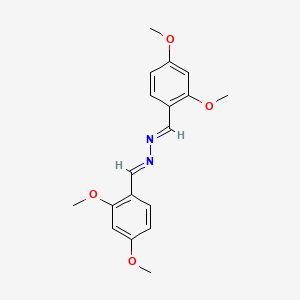

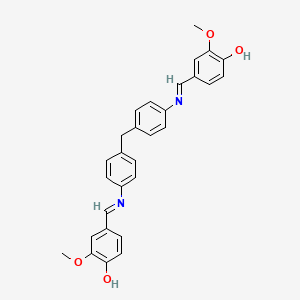
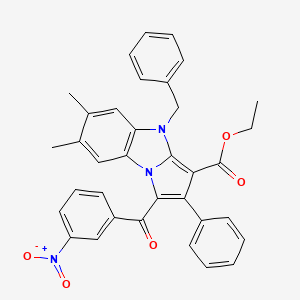
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
